
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group at the fourth position and a chlorophenyl group at the third position of the but-2-enoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by bromination. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The bromo and chlorophenyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be compared with similar compounds such as:
Ethyl 4-bromobutyrate: This compound lacks the chlorophenyl group and has different reactivity and applications.
Ethyl 4-chlorobutyrate: This compound lacks the bromo group and has distinct chemical properties.
Ethyl 4-bromo-3-methylbut-2-enoate: This compound has a methyl group instead of a chlorophenyl group, leading to different chemical behavior.
Eigenschaften
CAS-Nummer |
114566-93-7 |
|---|---|
Molekularformel |
C12H12BrClO2 |
Molekulargewicht |
303.58 g/mol |
IUPAC-Name |
ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12BrClO2/c1-2-16-12(15)7-10(8-13)9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3 |
InChI-Schlüssel |
HJYWPHYBPWQAHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(CBr)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


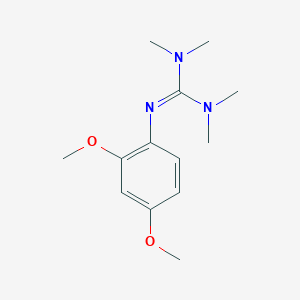

![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

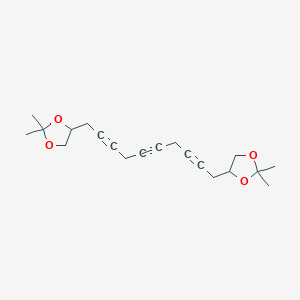




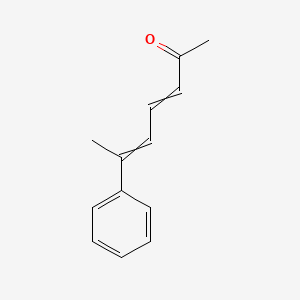
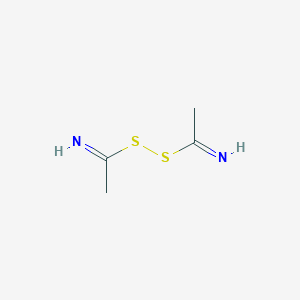

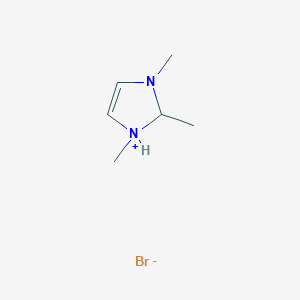
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
